molecular formula C18H19FN6O2S B2936731 N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2415569-58-1

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2936731
CAS No.: 2415569-58-1
M. Wt: 402.45
InChI Key: FADOWGCAKLRWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, an azetidine ring, and a pyrazole ring, each contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of each ring structure. For instance, the synthesis might involve the use of fluorobenzene derivatives, azetidine, and sulfonamide groups under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its target pathways.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide
  • 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of ring structures and functional groups.

Properties

IUPAC Name

N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c1-23-12-16(9-20-23)28(26,27)24(2)15-10-25(11-15)18-8-7-17(21-22-18)13-3-5-14(19)6-4-13/h3-9,12,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADOWGCAKLRWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.